

Allyl Methyl Disulfide: A Comprehensive Technical Guide to Safety and Handling

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Compound of Interest

Compound Name: *Allyl methyl disulfide*

CAS No.: 2179-58-0

Cat. No.: B1223162

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For Researchers, Scientists, and Drug Development Professionals

[Shanghai, China – December 23, 2025] – **Allyl methyl disulfide**, a naturally occurring organosulfur compound found in plants of the *Allium* genus, such as garlic and onion, is increasingly utilized in flavor and fragrance applications, as well as being investigated for its potential therapeutic properties. This technical guide provides an in-depth overview of the safety and handling precautions for **allyl methyl disulfide**, tailored for professionals in research and drug development.

Physicochemical and Toxicological Profile

A thorough understanding of the physicochemical properties and toxicological profile of **allyl methyl disulfide** is fundamental to its safe handling. While comprehensive toxicological data for **allyl methyl disulfide** is not extensively available in the public domain, evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent"^{[1][2]}.

Table 1: Physicochemical Properties of **Allyl Methyl Disulfide**

Property	Value	Source
CAS Number	2179-58-0	[1]
Molecular Formula	C ₄ H ₈ S ₂	[1]
Molecular Weight	120.23 g/mol	[1]
Appearance	Colorless to pale yellow liquid	-
Odor	Strong, characteristic garlic-like	-
Boiling Point	142-144 °C (decomposes)	-
Flash Point	42 °C (108 °F)	-
Density	0.986 g/mL at 25 °C	-
Solubility	Insoluble in water; soluble in organic solvents	-

Table 2: Summary of Available Toxicological Data

Endpoint	Result	Species	Method	Source
Acute Oral Toxicity	Data not available	-	-	-
Acute Dermal Toxicity	LD50 > 2000 mg/kg bw	Rat	OECD 402 (Limit Test on a related substance)	[3]
Dermal Irritation	Non-irritant	Rabbit	OECD 404 (on a related substance)	[4][5][6][7]
Eye Irritation	Minimally irritating	Rabbit	OECD 405 (on a related substance)	[8][9]
Skin Sensitization	Data not available	-	-	-
Genotoxicity (Ames Test)	Data not available	-	-	-
Genotoxicity (Micronucleus)	Data not available	-	-	-
Subchronic Oral Toxicity (90-day)	Data not available	-	-	-

Note: Some toxicological data is based on studies of structurally related substances and should be interpreted with caution.

Hazard Identification and Classification

Allyl methyl disulfide is classified as a flammable liquid. It may cause mild skin and eye irritation upon direct contact. Inhalation of high concentrations of vapor may cause respiratory tract irritation.

Exposure Controls and Personal Protection

To ensure a safe working environment, appropriate exposure controls and personal protective equipment (PPE) must be utilized when handling **allyl methyl disulfide**.

Engineering Controls:

- Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
- Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear nitrile or butyl rubber gloves. A lab coat or chemical-resistant apron should be worn.
- Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a respirator with an organic vapor cartridge.

Safe Handling and Storage Procedures

- Keep away from heat, sparks, and open flames.
- Ground and bond containers when transferring material to prevent static discharge.
- Avoid contact with skin, eyes, and clothing.
- Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

- **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
- **Ingestion:** Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

- **Small Spills:** Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
- **Large Spills:** Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways.

Experimental Protocols

Detailed experimental protocols for toxicological assessment are based on internationally recognized guidelines.

Acute Dermal Toxicity (as per OECD Guideline 402): A limit test is often performed for substances with expected low toxicity. A single dose of 2000 mg/kg body weight is applied to the clipped, intact skin of rats under a semi-occlusive dressing for 24 hours.^{[3][10]} The animals are observed for mortality and clinical signs of toxicity for 14 days. Body weight is recorded weekly. At the end of the study, a gross necropsy is performed.

Dermal Irritation (as per OECD Guideline 404): A 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of clipped skin on a rabbit and covered with a gauze patch and semi-occlusive dressing for 4 hours.^{[4][5][6][7]} The skin is then cleaned, and dermal reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

Eye Irritation (as per OECD Guideline 405): A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of a rabbit.^{[8][9]} The eye is observed for signs of irritation (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD Guideline 429): Various concentrations of the test substance are applied to the dorsal surface of the ears of mice for

three consecutive days. On day 5, a radiolabeled proliferation marker is injected. The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured to determine the stimulation index (SI). An SI of 3 or greater is considered a positive result.

In Vitro Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471): This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations. The bacteria are exposed to the test substance with and without a metabolic activation system (S9). A positive result is indicated by a significant, dose-related increase in the number of revertant colonies.

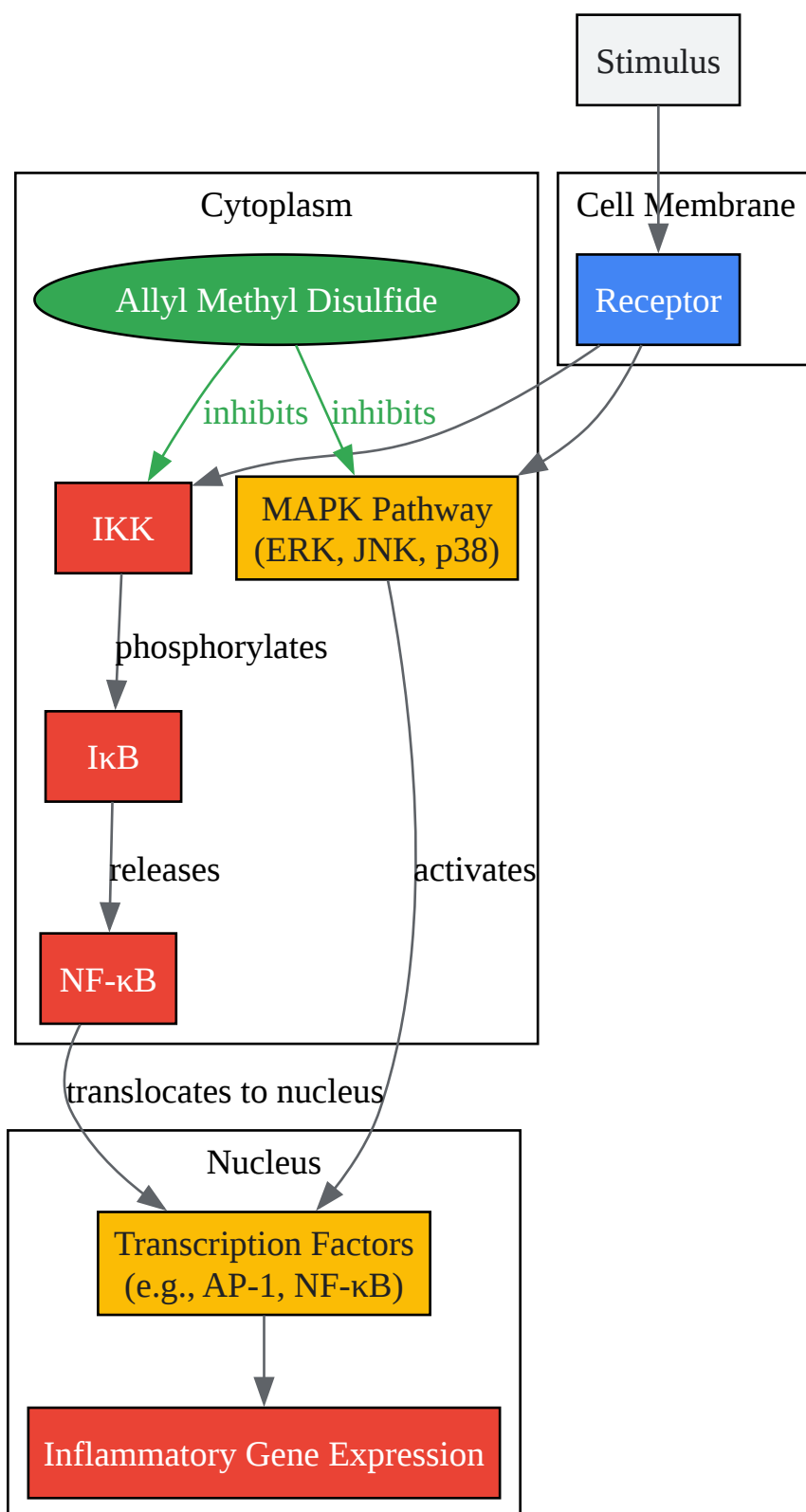
In Vitro Genotoxicity - Micronucleus Test (as per OECD Guideline 487): Mammalian cells are exposed to the test substance with and without metabolic activation.^{[11][12]} After exposure, the cells are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. A significant increase in the frequency of micronucleated cells indicates genotoxic potential.

Subchronic Oral Toxicity (90-Day Study) (as per OECD Guideline 408): The test substance is administered daily to rodents at three or more dose levels for 90 days.^{[13][14][15][16][17]} Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, hematology, clinical chemistry, and histopathology are evaluated to determine the No-Observed-Adverse-Effect Level (NOAEL).

Potential Signaling Pathway Interactions

Research on allyl sulfur compounds suggests potential interactions with key cellular signaling pathways, which may be relevant to both their therapeutic effects and toxicological profiles.

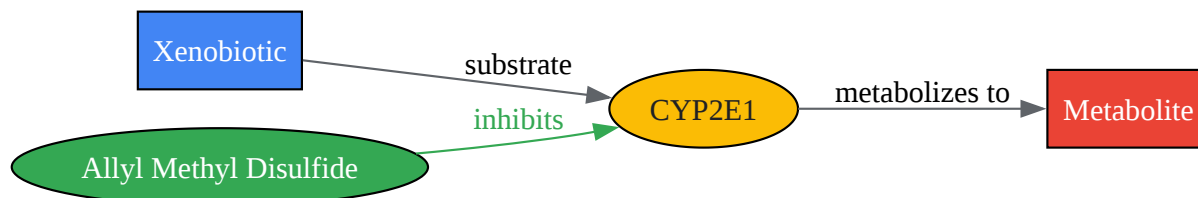
NF- κ B and MAPK Signaling Pathways: Studies on structurally similar compounds like allyl methyl trisulfide and diallyl disulfide have demonstrated an inhibitory effect on the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling pathways.^{[18][19][20][21][22][23]} These pathways are crucial regulators of inflammation and cell survival. Inhibition of these pathways may contribute to the anti-inflammatory and pro-apoptotic effects observed with some allyl sulfur compounds.



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Caption: Potential inhibition of MAPK and NF-κB pathways by **allyl methyl disulfide**.

Cytochrome P450 (CYP) 2E1 Interaction: **Allyl methyl disulfide** and related compounds have been shown to interact with Cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of various xenobiotics.[24][25][26][27] Allyl methyl sulfide, a related compound, is a more potent competitive inhibitor of CYP2E1 than diallyl sulfide.[24] The inhibition of CYP2E1 can have significant implications for drug metabolism and toxicity.



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Caption: Competitive inhibition of CYP2E1 by **allyl methyl disulfide**.

Disposal Considerations

Dispose of **allyl methyl disulfide** and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous waste.

This guide is intended to provide essential safety and handling information. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) and relevant literature before handling this chemical.

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